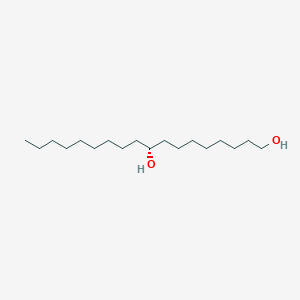
1,9-Octadecanediol, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Octadecanediol, ®- is a chiral diol with the molecular formula C18H38O2 It is a long-chain aliphatic diol, which means it has two hydroxyl groups (-OH) attached to a long carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,9-Octadecanediol, ®- can be synthesized through several methods. One common approach involves the reduction of oleic acid derivatives. The process typically includes the following steps:
Epoxidation: Oleic acid is converted to its epoxide form using a peracid.
Ring-Opening: The epoxide is then subjected to ring-opening reactions using suitable nucleophiles.
Reduction: The resulting intermediate is reduced to yield 1,9-Octadecanediol, ®-.
Industrial Production Methods
Industrial production of 1,9-Octadecanediol, ®- often involves the use of renewable resources such as palm oil. The oleic acid derived from palm oil undergoes similar synthetic steps as mentioned above, ensuring a sustainable and cost-effective production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Octadecanediol, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes .
Applications De Recherche Scientifique
1,9-Octadecanediol, ®- has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and polyesters, contributing to the development of biodegradable polymers.
Pharmaceuticals: The compound’s chiral nature makes it valuable in the synthesis of enantiomerically pure drugs.
Materials Science: It is used in the production of surfactants and emulsifiers, which are essential in various industrial processes
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Octadecanediol: Another long-chain diol with hydroxyl groups at different positions.
1,18-Octadecanediol: A diol with hydroxyl groups at the terminal positions of the carbon chain.
Uniqueness
1,9-Octadecanediol, ®- is unique due to its specific hydroxyl group positioning and chiral nature. This configuration allows for distinct reactivity and applications compared to other similar compounds. For instance, its chiral center makes it particularly valuable in the synthesis of enantiomerically pure substances .
Propriétés
| 173029-06-6 | |
Formule moléculaire |
C18H38O2 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
(9R)-octadecane-1,9-diol |
InChI |
InChI=1S/C18H38O2/c1-2-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19/h18-20H,2-17H2,1H3/t18-/m1/s1 |
Clé InChI |
GUQPPNZGDSQJGT-GOSISDBHSA-N |
SMILES isomérique |
CCCCCCCCC[C@H](CCCCCCCCO)O |
SMILES canonique |
CCCCCCCCCC(CCCCCCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



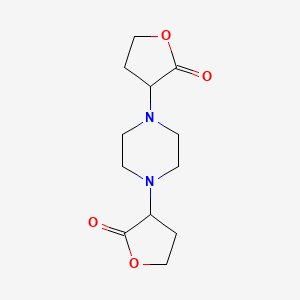
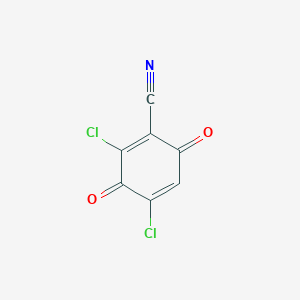
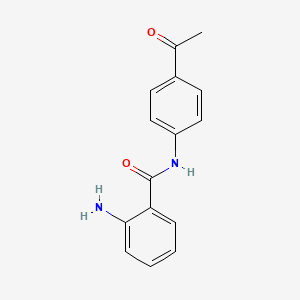
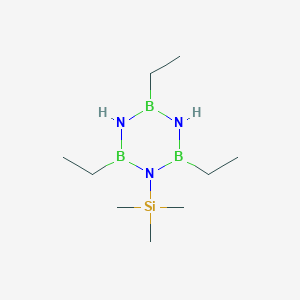
![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
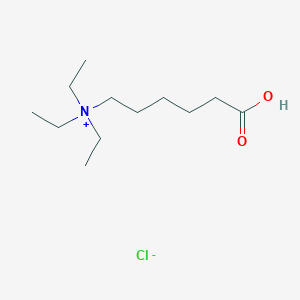
![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
